molecular formula C25H20N2O2S B282076 methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate

methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate

Cat. No. B282076
M. Wt: 412.5 g/mol
InChI Key: HHNRIJCKQMJWDO-CLOONOSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been found to exhibit antimicrobial properties and has been studied for its potential use in the food industry as a preservative.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential to exhibit unique biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties, and it may be a promising candidate for further study in this area. Another direction is to investigate its potential use in the food industry as a preservative. This compound has been found to exhibit antimicrobial properties, and it may be a safer alternative to traditional preservatives. Finally, further studies are needed to investigate the potential toxicity of this compound and to determine safe dosages for use in experiments.

Synthesis Methods

Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzimidazole with 2,3-dihydro-2,5-diphenyl-1,3,4-thiadiazole-5-carboxylic acid, which is then treated with methyl iodide to form the final product. This method has been optimized to produce high yields of the compound and has been used in various studies.

properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate

InChI

InChI=1S/C25H20N2O2S/c1-29-23(28)19-16-22(17-10-4-2-5-11-17)30-25(19,18-12-6-3-7-13-18)24-26-20-14-8-9-15-21(20)27-24/h2-16,19H,1H3,(H,26,27)/t19-,25+/m1/s1

InChI Key

HHNRIJCKQMJWDO-CLOONOSVSA-N

Isomeric SMILES

COC(=O)[C@H]1C=C(S[C@]1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

SMILES

COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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